molecular formula C22H26N4O4 B297510 2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-isopropyl-2-oxoacetamide

2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-isopropyl-2-oxoacetamide

Cat. No. B297510
M. Wt: 410.5 g/mol
InChI Key: SHPPZJDQCJZWLF-FSJBWODESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-isopropyl-2-oxoacetamide, also known as DABO, is a chemical compound that has been studied extensively for its scientific research applications. DABO is a hydrazone derivative that has been synthesized and used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-isopropyl-2-oxoacetamide is not fully understood, but it is believed to inhibit the reverse transcriptase enzyme of retroviruses, which is essential for their replication. 2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-isopropyl-2-oxoacetamide has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-isopropyl-2-oxoacetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-isopropyl-2-oxoacetamide has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and immune responses. Additionally, 2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-isopropyl-2-oxoacetamide has been shown to have antioxidant activity, which may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-isopropyl-2-oxoacetamide has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in high purity. It has been shown to have a variety of potential therapeutic applications, making it a versatile compound for use in various research studies. However, 2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-isopropyl-2-oxoacetamide also has some limitations. It is a relatively new compound that has not been extensively studied, and its mechanism of action is not fully understood. Additionally, 2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-isopropyl-2-oxoacetamide has not been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on 2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-isopropyl-2-oxoacetamide. One area of research is the development of new antiviral drugs based on the structure of 2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-isopropyl-2-oxoacetamide. Another area of research is the investigation of 2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-isopropyl-2-oxoacetamide's potential use in cancer therapy, either alone or in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-isopropyl-2-oxoacetamide and its potential side effects and toxicity. Overall, 2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-isopropyl-2-oxoacetamide is a promising compound that has the potential to be developed into new therapeutic agents for the treatment of viral infections and cancer.

Synthesis Methods

2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-isopropyl-2-oxoacetamide can be synthesized through a multistep process that involves the reaction of 2-hydrazinobenzothiazole with 2-bromoacetophenone, followed by the reaction of the resulting product with 4-(2-formylphenoxy)-3,5-dimethylphenylboronic acid. The final product is obtained through the reaction of the intermediate product with isopropylamine and acetic anhydride. The synthesis of 2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-isopropyl-2-oxoacetamide has been optimized to yield a high purity product that can be used in various research applications.

Scientific Research Applications

2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-isopropyl-2-oxoacetamide has been used extensively in scientific research to investigate its potential therapeutic applications. It has been shown to have antiviral activity against HIV-1 and other retroviruses, making it a potential candidate for the development of new antiviral drugs. 2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-isopropyl-2-oxoacetamide has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.

properties

Product Name

2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-isopropyl-2-oxoacetamide

Molecular Formula

C22H26N4O4

Molecular Weight

410.5 g/mol

IUPAC Name

N//'-[(E)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-propan-2-yloxamide

InChI

InChI=1S/C22H26N4O4/c1-14(2)24-21(28)22(29)26-23-12-17-6-9-19(10-7-17)30-13-20(27)25-18-8-5-15(3)16(4)11-18/h5-12,14H,13H2,1-4H3,(H,24,28)(H,25,27)(H,26,29)/b23-12+

InChI Key

SHPPZJDQCJZWLF-FSJBWODESA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC(C)C)C

SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)C=NNC(=O)C(=O)NC(C)C)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)C=NNC(=O)C(=O)NC(C)C)C

Origin of Product

United States

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